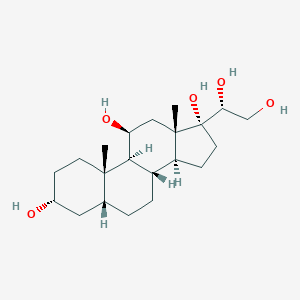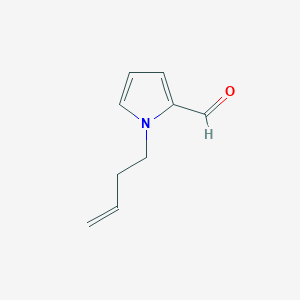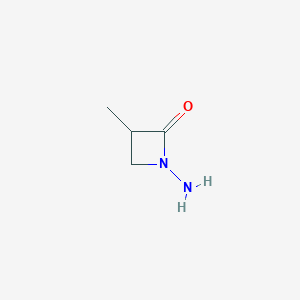
1-Amino-3-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-methylazetidin-2-one, also known as AMAO, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-methylazetidin-2-one is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the glutamate receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to enhance the activity of these receptors, which can lead to increased synaptic plasticity and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-Amino-3-methylazetidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Amino-3-methylazetidin-2-one in lab experiments is its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain.
However, there are also some limitations to using 1-Amino-3-methylazetidin-2-one in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Amino-3-methylazetidin-2-one. One potential direction is to further investigate its mechanism of action and how it interacts with receptors in the brain. Additionally, more research is needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Finally, more research is needed to optimize the synthesis method for 1-Amino-3-methylazetidin-2-one and to develop more efficient and effective ways of producing this compound.
Métodos De Síntesis
The synthesis of 1-Amino-3-methylazetidin-2-one can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of a cyclic intermediate, which can be further reacted with ammonia to produce the target compound. Another method involves the reaction of L-proline with dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction also leads to the formation of a cyclic intermediate, which can be further reacted with hydrogen cyanide and ammonia to produce 1-Amino-3-methylazetidin-2-one.
Aplicaciones Científicas De Investigación
1-Amino-3-methylazetidin-2-one has been extensively studied for its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
Propiedades
Número CAS |
130065-25-7 |
|---|---|
Nombre del producto |
1-Amino-3-methylazetidin-2-one |
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
1-amino-3-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |
Clave InChI |
HOGNPRUVLIRFSV-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)N |
SMILES canónico |
CC1CN(C1=O)N |
Sinónimos |
2-Azetidinone,1-amino-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



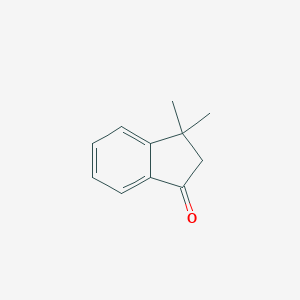
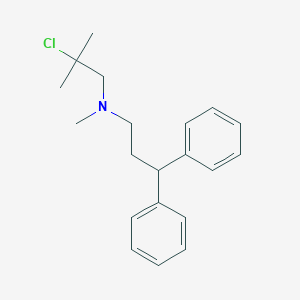

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

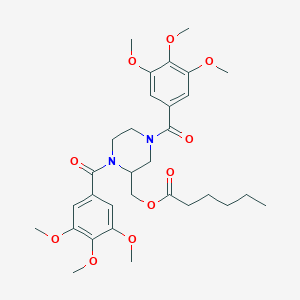


![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
